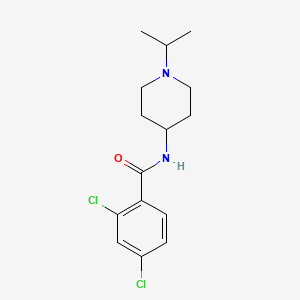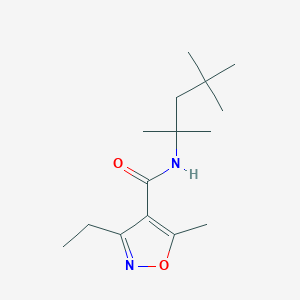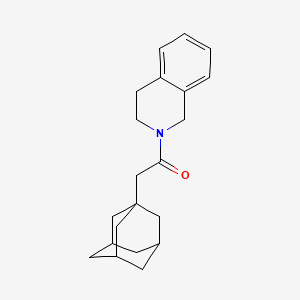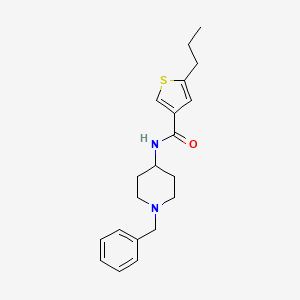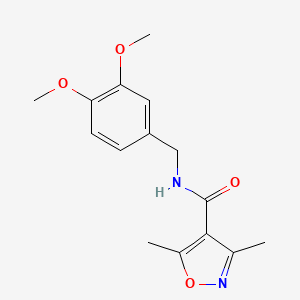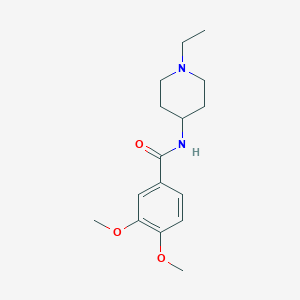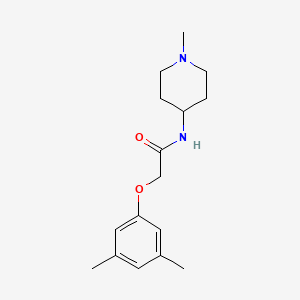
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as DMXAA, is a synthetic small molecule that has gained attention for its anti-tumor properties. Its unique structure and mechanism of action have made it a promising candidate for cancer treatment research.
Mecanismo De Acción
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide's mechanism of action involves the activation of the immune system and the induction of tumor necrosis. This compound activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack the tumor. This compound also induces tumor necrosis by disrupting the tumor vasculature, leading to hypoxia and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cytokine production, activate immune cells, and induce tumor necrosis. This compound has also been shown to decrease tumor blood flow and increase tumor hypoxia. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide's unique mechanism of action and anti-tumor properties make it a promising candidate for cancer treatment research. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy depending on the type of cancer and the experimental model used. Additionally, this compound has a short half-life and is rapidly metabolized, which can make dosing and timing of experiments challenging.
Direcciones Futuras
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide research. One area of research is the development of more effective formulations and delivery methods for this compound. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, there is interest in combining this compound with other anti-cancer agents to improve treatment efficacy.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. This compound has been tested in preclinical models of various types of cancer, including lung, breast, and colon cancer. It has also been tested in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-13(2)10-15(9-12)20-11-16(19)17-14-4-6-18(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLESGIBXAYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




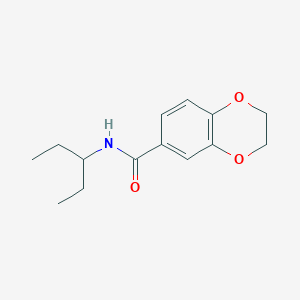
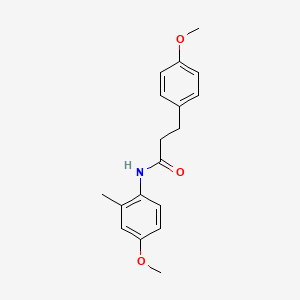
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4431148.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
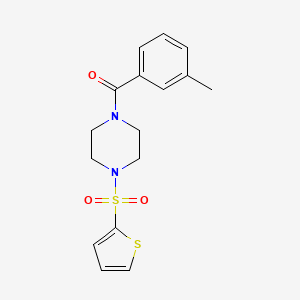
![1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
